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molecular formula C11H18N2O B8403935 3-(2-Dimethylamino-ethyl)-4-methoxy-phenylamine

3-(2-Dimethylamino-ethyl)-4-methoxy-phenylamine

Cat. No. B8403935
M. Wt: 194.27 g/mol
InChI Key: IBUWIUZOZWTSDZ-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

To a solution of [2-(2-methoxy-5-nitrophenyl)-ethyl]-dimethyl-amine (1.0 g, Step D) dissolved in EtOH (20 mL) was added 10% Pd/C (0.1 g). The reaction vessel was capped with a rubber septum and H2 gas was introduced through a balloon/needle. The reaction was stirred vigorously overnight at RT, and which time it was filtered through sand/Celite®. Concentration of the crude mixture provided a beige oil which was purified by chromatography on silica gel (97:3 CH2Cl2:MeOH) to afford pure 3-(2-dimethylamino-ethyl)-4-methoxy-phenylamine as a white solid.
Name
[2-(2-methoxy-5-nitrophenyl)-ethyl]-dimethyl-amine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH2:13][N:14]([CH3:16])[CH3:15]>CCO.[Pd]>[CH3:16][N:14]([CH3:15])[CH2:13][CH2:12][C:4]1[CH:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
[2-(2-methoxy-5-nitrophenyl)-ethyl]-dimethyl-amine
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])CCN(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was capped with a rubber septum and H2 gas
ADDITION
Type
ADDITION
Details
was introduced through a balloon/needle
FILTRATION
Type
FILTRATION
Details
which time it was filtered through sand/Celite®
CUSTOM
Type
CUSTOM
Details
Concentration of the crude mixture provided a beige oil which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (97:3 CH2Cl2:MeOH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(CCC=1C=C(C=CC1OC)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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